![molecular formula C22H27N5O3 B2916116 3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887457-38-7](/img/structure/B2916116.png)
3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications
Pharmacophore and Drug Design
The compound falls under the class of 1-desazapurines, a group of substances that are considered potent pharmacophores in medicinal chemistry. These are often used in drug design due to their structural similarity to purines, which are fundamental components of DNA and RNA. This makes them relevant in the development of novel therapeutic agents (Ostrovskyi et al., 2011).
Potential Antidepressant Agents
Studies have synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. These derivatives have shown affinity towards serotonin receptors and phosphodiesterase inhibitors, indicating a possible role in treating depression and anxiety disorders (Zagórska et al., 2016).
Cytotoxicity Studies
Purine alkaloids, including derivatives similar to the compound , have been isolated from natural sources like the South China Sea gorgonian Subergorgia suberosa. These compounds have shown weak cytotoxicity towards human cancer cell lines, suggesting a potential use in cancer research (Qi et al., 2008).
Antiviral Activity
Imidazo[1,2-a]-s-triazine nucleosides, related to the compound in focus, have been synthesized and evaluated for antiviral activity against various viruses, including herpes and rhinoviruses. This indicates a potential application in antiviral drug development (Kim et al., 1978).
Anxiolytic-Like Activity
Further research has been conducted on N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, showing potential anxiolytic-like activity in mouse models. This suggests its potential use in the development of new anxiolytic or antidepressant medications (Zagórska et al., 2009).
Serotonin Transporter Activity
Studies have also explored the affinity of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter, along with their acid–base properties. This research aids in understanding the compound's interaction with biological systems and its potential therapeutic applications (Zagórska et al., 2011).
Adenosine Receptor Antagonists
Imidazo[2,1-f]purinones have been studied as potent and selective antagonists of A(3) adenosine receptors. This is particularly significant in the context of diseases where adenosine receptor activity plays a role, such as cardiovascular diseases and cancer (Baraldi et al., 2008).
properties
IUPAC Name |
6-(2-methoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-13(2)11-12-25-20(28)18-19(24(5)22(25)29)23-21-26(14(3)15(4)27(18)21)16-9-7-8-10-17(16)30-6/h7-10,13H,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYALFYXQJXBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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